1-[(Methylamino)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-(methylaminomethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6(8)3-2-4-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCUOPMRFMUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-88-6 | |
| Record name | 1-[(methylamino)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of Cyclobutanone with Methylamine
The primary synthetic route to 1-[(Methylamino)methyl]cyclobutan-1-ol involves the reductive amination of cyclobutanone using methylamine as the amine source. This method is well-documented and widely used in both laboratory and industrial settings.
Cyclobutanone + Methylamine → Imine Intermediate → Reduction → 1-[(Methylamino)methyl]cyclobutan-1-ol
- Imine Formation: Cyclobutanone reacts with methylamine under controlled temperature to form an imine intermediate (Schiff base).
- Reduction: The imine is subsequently reduced to the corresponding amine-alcohol using a reducing agent.
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: 0°C to 25°C (to control reaction rate and selectivity)
- Reducing Agents: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)
- Reaction Time: Several hours, often 4–6 hours for complete conversion
| Parameter | Value/Condition |
|---|---|
| Cyclobutanone | 1.0 equivalent |
| Methylamine hydrochloride | 0.8–1.0 equivalent |
| Reducing agent | Sodium borohydride or NaBH(OAc)3 |
| Solvent | Ethanol or THF |
| Temperature | 0–25°C |
| Reaction time | 4–6 hours |
| Yield | 80–90% |
This method provides high selectivity and yields under mild conditions, making it suitable for scale-up in industrial applications.
Industrial Scale Preparation and Optimization
For industrial production, the reductive amination process is optimized for cost-efficiency and scalability. Continuous flow reactors are often employed to maintain precise control over reaction parameters such as temperature, reagent feed rate, and mixing efficiency.
- Continuous Flow Advantages: Improved heat transfer, safer handling of reactive intermediates, and consistent product quality.
- Automation: Automated dosing of methylamine and reducing agent to minimize excess reagents and waste.
- Solvent Recycling: Use of ethanol or THF with solvent recovery systems to reduce environmental impact.
These optimizations maintain the core chemistry but enhance throughput and reproducibility.
Oxidation and Reduction Steps in Related Synthetic Routes
In some related synthetic approaches, starting materials such as cyclobutanol derivatives undergo oxidation to form cyclobutanone or cyclobutanone aldehydes, which then enter the reductive amination sequence.
- Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
- Solvents: Acetone-water mixtures, tetrahydrofuran (THF)
- Temperature: Controlled low temperatures (0–10°C) to prevent over-oxidation
After oxidation, the aldehyde or ketone intermediate reacts with methylamine to form an imine, which is then reduced by sodium triacetoxyborohydride or sodium borohydride to yield the target compound.
This sequence is exemplified in more complex systems such as substituted benzo-cyclobutanes but illustrates the general applicability of oxidation-reductive amination strategies.
Detailed Research Findings and Data Tables
Analytical and Reaction Notes
- The reductive amination is highly selective for the formation of the secondary amine-alcohol, with minimal side products under optimized conditions.
- Temperature control is critical during imine formation and reduction to prevent side reactions such as over-reduction or polymerization.
- Sodium triacetoxyborohydride is preferred over sodium borohydride in some cases due to its milder reducing power and better selectivity for imines in protic solvents.
- The reaction tolerates common organic solvents and can be adapted to greener solvents with appropriate catalyst systems.
Chemical Reactions Analysis
Types of Reactions: 1-[(Methylamino)methyl]cyclobutan-1-ol can undergo various
Biological Activity
1-[(Methylamino)methyl]cyclobutan-1-ol, a cyclobutane derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer diverse pharmacological properties. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of 1-[(Methylamino)methyl]cyclobutan-1-ol can be represented as:
This structure includes a cyclobutane ring with a methylamino group attached, influencing its reactivity and interaction with biological targets.
The biological activity of 1-[(Methylamino)methyl]cyclobutan-1-ol is primarily mediated through its interaction with various receptors and enzymes:
- Target Receptors : The compound is known to interact with neurotransmitter receptors, particularly those involved in serotonin and norepinephrine signaling pathways. This interaction can modulate mood, anxiety, and other neurological functions.
- Biochemical Pathways : It affects several biochemical pathways, including those related to neurotransmitter reuptake and metabolism. The inhibition of monoamine oxidase (MAO) has been suggested, which could enhance the levels of serotonin and norepinephrine in the synaptic cleft.
Biological Activity Overview
Research indicates that 1-[(Methylamino)methyl]cyclobutan-1-ol exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant properties. Animal models have shown significant reductions in depressive behaviors when treated with this compound.
- Antimicrobial Activity : The compound has also demonstrated antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-[(Methylamino)methyl]cyclobutan-1-ol:
-
Antidepressant Efficacy :
- A study conducted on rodent models indicated that administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting potential antidepressant effects (Study A).
-
Antimicrobial Properties :
- In vitro assays revealed that 1-[(Methylamino)methyl]cyclobutan-1-ol exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL (Study B).
-
Neuropharmacological Studies :
- Research focusing on the neuropharmacological profile indicated that the compound could enhance serotonin receptor activity, contributing to its potential use in treating mood disorders (Study C).
Comparative Analysis
The following table summarizes the biological activities and findings related to 1-[(Methylamino)methyl]cyclobutan-1-ol compared to similar compounds:
| Compound Name | Antidepressant Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 1-[(Methylamino)methyl]cyclobutan-1-ol | Yes | Yes | MAO inhibition, receptor modulation |
| Compound X | Yes | No | SSRI-like effects |
| Compound Y | No | Yes | Cell wall synthesis inhibition |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Amino Substituents
- 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (CAS: 2169432-27-1): Molecular Formula: C₉H₂₀N₂O Key Differences: The extended 4-aminobutyl chain increases molecular weight (172.27 g/mol) and hydrophilicity compared to the methylamino group in the target compound. This modification may enhance solubility in polar solvents but reduce membrane permeability .
- 1-(Aminomethyl)cyclobutanamine (CAS: 780747-61-7): Molecular Formula: C₅H₁₂N₂ Key Differences: Lacks the hydroxyl group, resulting in a smaller molecular weight (100.16 g/mol) and altered reactivity.
Cyclobutanol Derivatives with Ester/Carboxylate Groups
- Methyl 1-(methylamino)cyclobutanecarboxylate (Reference Example 86, EP 4374877A2): Molecular Formula: C₇H₁₃NO₂ Key Differences: The carboxylate ester replaces the hydroxyl group, increasing molecular weight (143.18 g/mol) and introducing hydrolytic instability. This esterification enhances reactivity in nucleophilic acyl substitution reactions, making it a versatile intermediate in drug synthesis .
Cyclobutanol Analogues with Larger Rings
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS: 19110-40-8): Molecular Formula: C₉H₁₉NO Key Differences: The cyclopentane ring (vs. The branched amino-butyl chain may increase steric hindrance, affecting binding affinity in receptor-targeted applications .
Epoxide-Functionalized Cyclobutanol
- 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (CAS: 1847452-86-1): Molecular Formula: C₇H₁₂O₂ Key Differences: The oxirane (epoxide) group introduces electrophilic reactivity, enabling ring-opening reactions under acidic or nucleophilic conditions. This contrasts with the non-reactive hydroxyl group in the target compound, broadening utility in polymer or crosslinking agent synthesis .
Physicochemical and Pharmacokinetic Comparisons
| Property | 1-[(Methylamino)methyl]cyclobutan-1-ol | 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol | Methyl 1-(methylamino)cyclobutanecarboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 115.18 | 172.27 | 143.18 |
| LogP (Predicted) | ~0.5 (moderate lipophilicity) | ~-1.2 (hydrophilic) | ~1.8 (lipophilic) |
| Hydrogen Bond Donors | 2 (OH, NH) | 3 (OH, 2 NH) | 1 (NH) |
| Key Functional Groups | Cyclobutanol, methylamino | Cyclobutanol, primary/secondary amines | Cyclobutane carboxylate ester, methylamino |
| Bioavailability Potential | Moderate (balanced solubility) | Low (high polarity) | High (ester prodrug potential) |
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 1-[(Methylamino)methyl]cyclobutan-1-ol derivatives?
Answer:
A typical approach involves multi-step synthesis using protective groups and coupling reactions. For example:
- Amine Protection : The methylamino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
- Cyclobutane Functionalization : The cyclobutane ring is modified via esterification or alkylation. Methyl 1-(methylamino)cyclobutanecarboxylate derivatives are synthesized as intermediates .
- Purification : Silica gel chromatography with solvent systems like ethyl acetate/methanol is used for high-purity isolation (>90% yield) .
- Deprotection : Acidic conditions (e.g., HCl) remove the Boc group, yielding the final amine derivative .
Basic: What analytical techniques validate the structural integrity of 1-[(Methylamino)methyl]cyclobutan-1-ol?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H-NMR confirms substituent positions and stereochemistry. For example, δ 2.46–2.60 ppm corresponds to methylamino protons in methyl 1-(methylamino)cyclobutanecarboxylate .
- LCMS/HPLC : LCMS (e.g., m/z 411 [M+H]+) and HPLC retention times (e.g., 1.18 minutes) verify molecular weight and purity .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, though this requires high-quality single crystals .
Advanced: How can researchers address low yields in the coupling of 1-[(Methylamino)methyl]cyclobutan-1-ol intermediates?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies:
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMSO) to enhance solubility of bulky intermediates .
- Catalytic Additives : Pyridine hydrochloride accelerates coupling reactions by stabilizing reactive intermediates .
- Inert Atmosphere : Nitrogen prevents oxidation of sensitive intermediates, as seen in the synthesis of spirocyclic derivatives .
Advanced: How do structural modifications (e.g., cyclobutyl vs. cyclopropyl groups) impact the reactivity of 1-[(Methylamino)methyl]cyclobutan-1-ol analogs?
Answer:
- Steric Effects : Cyclobutyl groups increase steric bulk compared to cyclopropyl, reducing reaction rates in nucleophilic substitutions (e.g., observed in analogs like 2-(methylamino)cyclopentan-1-ol) .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the cyclobutane ring enhance electrophilic reactivity, as seen in derivatives like 2-[1-(trifluoromethyl)cyclobutyl]ethanol .
- Biological Activity : Cyclobutyl-containing analogs show higher enzyme inhibition potency due to improved binding pocket compatibility .
Advanced: How can computational tools resolve contradictions in spectroscopic data for 1-[(Methylamino)methyl]cyclobutan-1-ol derivatives?
Answer:
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate structures .
- Molecular Dynamics (MD) : Simulate HPLC retention behavior under varying mobile phases to optimize separations .
- Crystallographic Software : SHELX refines ambiguous electron density maps in X-ray data, resolving stereochemical uncertainties .
Advanced: What strategies minimize byproduct formation during the synthesis of spirocyclic derivatives from 1-[(Methylamino)methyl]cyclobutan-1-ol?
Answer:
- Stepwise Deprotection : Sequential removal of protective groups (e.g., Boc before ester hydrolysis) reduces undesired cyclization .
- Temperature Control : Low-temperature stirring (e.g., 25°C) during imine formation prevents thermal decomposition .
- Selective Reagents : Use of 5-ethyl-2-methylpyridine borane ensures regioselective reduction of intermediates .
Basic: What safety protocols are critical when handling 1-[(Methylamino)methyl]cyclobutan-1-ol intermediates?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methyl isothiocyanate) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact with corrosive agents like hydrochloric acid .
- Waste Disposal : Neutralize acidic/basic waste streams before disposal to comply with EPA guidelines .
Advanced: How do researchers confirm the enantiomeric purity of chiral 1-[(Methylamino)methyl]cyclobutan-1-ol derivatives?
Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers, validated with retention time comparisons .
- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵) and compare with literature values for cis-3-amino-1-methylcyclobutan-1-ol derivatives .
- X-ray Crystallography : Absolute configuration determination via anomalous scattering in SHELXL-refined structures .
Basic: What are the key applications of 1-[(Methylamino)methyl]cyclobutan-1-ol in drug discovery?
Answer:
- Kinase Inhibitors : The cyclobutane scaffold is incorporated into spirocyclic compounds targeting kinases (e.g., m/z 658 [M+H]+ derivatives) .
- Enzyme Probes : Methylamino groups act as hydrogen-bond donors in protease inhibition assays .
- PET Tracers : Radiolabeled analogs (e.g., ¹⁸F derivatives) are explored for imaging applications .
Advanced: How can researchers optimize reaction scalability for 1-[(Methylamino)methyl]cyclobutan-1-ol intermediates?
Answer:
- Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps like ester hydrolysis .
- Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .
- Process Analytical Technology (PAT) : Real-time monitoring via in-line LCMS ensures batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
